Chlorosulfurous acid, ethyl ester

Description

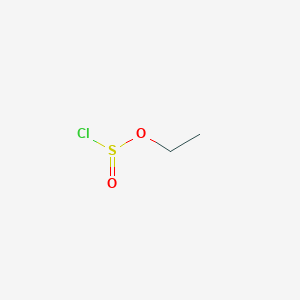

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chlorosulfinyloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2S/c1-2-5-6(3)4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTYXOAEBUZAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884280 | |

| Record name | Chlorosulfurous acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6378-11-6 | |

| Record name | Chlorosulfurous acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosulfurous acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosulfurous acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfurous acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chlorosulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorosulfurous Acid, Ethyl Ester: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chlorosulfurous acid, ethyl ester, also known as ethyl chlorosulfite. This reactive intermediate plays a role in organic synthesis, particularly in the conversion of alcohols to alkyl chlorides. This document details its synthesis, physical and spectral properties, and includes experimental protocols and visualizations to aid in its practical application and understanding.

Synthesis of this compound

This compound is synthesized by the reaction of thionyl chloride (SOCl₂) with ethanol (C₂H₅OH). The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. The reaction proceeds through the formation of an intermediate chlorosulfite ester.

A general procedure for the synthesis involves the dropwise addition of thionyl chloride to a cooled solution of ethanol and pyridine in an appropriate solvent like ethyl acetate. The reaction is typically stirred for a short period at a low temperature before being quenched with water.

Experimental Protocol: Synthesis of Ethyl Chlorosulfite

A detailed experimental protocol for the synthesis of ethyl chlorosulfite is as follows:

-

Reaction Setup: A solution of ethanol (1.1 equivalents) and pyridine (1.1 equivalents) is prepared in ethyl acetate. The solution is cooled to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (1.05 equivalents) is dissolved in ethyl acetate and added dropwise to the cooled ethanol-pyridine solution with stirring.

-

Reaction Time: The reaction mixture is stirred at 0 °C for 30 minutes.

-

Quenching: The reaction is quenched by the addition of water.

-

Extraction: The mixture is extracted with water and brine. The organic layer is separated.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation.

Physicochemical Properties

This compound is a colorless liquid. Due to its reactive nature, it is often used in situ. A summary of its known and estimated physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂H₅ClO₂S | --INVALID-LINK-- |

| Molecular Weight | 128.58 g/mol | --INVALID-LINK-- |

| Boiling Point | 43 °C at 63 mbar (estimated ~130-140 °C at 1 atm) | [1] |

| Density | ~1.2-1.3 g/cm³ (estimated) | |

| CAS Number | 6378-11-6 | --INVALID-LINK-- |

Spectroscopic Characterization

The characterization of this compound is crucial for confirming its synthesis and purity. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ethyl chlorosulfite.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group.

-

δ 4.63 (dq, 1H, J = 7.1, 10.1 Hz)

-

δ 4.49 (dq, 1H, J = 7.1, 10.1 Hz)

-

A triplet for the methyl protons is also expected, though not explicitly detailed in the cited source.[1]

¹³C NMR (300 MHz, CDCl₃): The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the ethyl group.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H NMR | |||

| -OCH₂- | 4.63, 4.49 | dq, dq | 7.1, 10.1 Hz |

| -CH₃ | Not specified | t | |

| ¹³C NMR | |||

| -OCH₂- | 63.9 | ||

| -CH₃ | 14.7 |

Infrared (IR) Spectroscopy

-

C-H stretching: Around 2900-3000 cm⁻¹ for the alkyl C-H bonds.

-

S=O stretching: A strong absorption band is expected in the region of 1200-1250 cm⁻¹.

-

S-O stretching: A stretching vibration for the S-O single bond is expected in the 800-1000 cm⁻¹ region.

-

C-O stretching: A band for the C-O single bond should appear in the 1000-1100 cm⁻¹ region.

-

S-Cl stretching: A weaker absorption is expected for the S-Cl bond, typically in the 400-600 cm⁻¹ range.

For comparison, the related compound ethyl chlorosulfonate shows a boiling point of 152.5°C.[2]

Mass Spectrometry (MS)

Detailed experimental mass spectral data for ethyl chlorosulfite is not widely reported. As a reactive intermediate, it may be challenging to obtain a clean mass spectrum. However, based on its structure, the following fragmentation pattern can be predicted under electron ionization (EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (128.58 g/mol ) would be expected, although it may be weak due to the compound's instability.

-

Loss of Cl: A significant fragment at m/z 93 resulting from the loss of a chlorine radical.

-

Loss of C₂H₅O: A fragment at m/z 83 corresponding to the [SOCl]⁺ ion.

-

Loss of SOCl: A fragment at m/z 45 corresponding to the [C₂H₅O]⁺ ion.

-

Formation of Ethyl Cation: A fragment at m/z 29 corresponding to the [C₂H₅]⁺ ion.

Stability and Decomposition

Ethyl chlorosulfite is known to be an unstable intermediate. It readily decomposes, particularly upon heating, to yield ethyl chloride (C₂H₅Cl) and sulfur dioxide (SO₂). This decomposition is a key step in the overall reaction of ethanol with thionyl chloride to produce ethyl chloride.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow of ethyl chlorosulfite.

Characterization Logic

Caption: Logical flow of characterization methods.

References

An In-Depth Technical Guide to the Decomposition Pathways of Chlorosulfurous Acid, Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfurous acid, ethyl ester, also known as ethyl chlorosulfite, is a reactive chemical intermediate utilized in various organic syntheses. Its inherent instability necessitates a thorough understanding of its decomposition pathways to ensure safe handling, optimize reaction conditions, and minimize impurity formation in pharmaceutical and chemical manufacturing processes. This technical guide provides a comprehensive overview of the primary decomposition routes of ethyl chlorosulfite, including thermal degradation, hydrolysis, and reactions with common nucleophiles. Detailed experimental protocols for studying these pathways are presented, alongside a quantitative analysis of decomposition products and kinetics, primarily drawing from data on the closely related and well-studied analogue, ethyl chloroformate, due to the limited availability of specific kinetic data for ethyl chlorosulfite.

Introduction

This compound (EtOSOCl) is a key reagent in organic synthesis, often generated in situ for the conversion of alcohols to alkyl chlorides and in the preparation of sulfites. Its reactivity stems from the electrophilic sulfur atom and the presence of a good leaving group (chloride). However, this reactivity also contributes to its limited stability. The principal decomposition pathways involve the loss of sulfur dioxide and the formation of ethyl chloride, particularly at elevated temperatures. The compound is also highly susceptible to hydrolysis and reacts readily with various nucleophiles. Understanding these decomposition routes is critical for controlling reaction selectivity and ensuring the purity of desired products in drug development and other fine chemical applications.

Thermal Decomposition

The primary products of the thermal decomposition of ethyl chlorosulfite are expected to be ethyl chloride and sulfur dioxide . A potential secondary pathway could lead to the formation of ethylene , hydrogen chloride , and sulfur dioxide .

Quantitative Data for Thermal Decomposition of Ethyl Chloroformate (Analogue)

The following table summarizes the kinetic parameters for the thermal decomposition of ethyl chloroformate, which serves as a reasonable proxy for the thermal decomposition of ethyl chlorosulfite.

| Temperature Range (°C) | Rate Equation (k in s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Products | Reference |

| 286-353 | k = 10¹²․⁶⁴ * exp(-183.6 / (8.314 * T)) | 183.6 | 10¹²․⁶⁴ | Ethylene, Hydrogen Chloride, Carbon Dioxide | [1] |

| 150-195 | - | - | - | Ethyl Chloride, Carbon Dioxide | [1] |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound can proceed through two main pathways:

-

Pathway A: Intramolecular Elimination (SNi-like) : This is the likely dominant pathway, proceeding through a concerted four-membered cyclic transition state to yield ethyl chloride and sulfur dioxide.

-

Pathway B: Olefin Elimination : This pathway involves the elimination of ethylene, hydrogen chloride, and sulfur dioxide, analogous to the Chugaev elimination.

Hydrolysis

This compound is highly susceptible to hydrolysis, readily reacting with water to produce ethanol, sulfur dioxide, and hydrochloric acid. The reaction is typically rapid and exothermic. The hydrolysis of esters, in general, can be catalyzed by both acids and bases.[2][3]

Expected Products of Hydrolysis

| Reactant | Conditions | Products |

| This compound | Water | Ethanol + Sulfur Dioxide + Hydrochloric Acid |

Hydrolysis Pathway

The hydrolysis likely proceeds via a nucleophilic acyl substitution-type mechanism where water acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of the chloride ion and subsequent decomposition of the unstable intermediate to the final products.

Reaction with Nucleophiles

Beyond water, ethyl chlorosulfite readily reacts with a variety of nucleophiles, such as alcohols and amines. These reactions are fundamental to its application in organic synthesis.

Reaction with Alcohols

The reaction with alcohols yields the corresponding sulfite ester and hydrogen chloride. This reaction is a common method for the synthesis of dialkyl sulfites.

Expected Products:

| Reactant | Nucleophile | Products |

| This compound | Alcohol (R-OH) | Diethyl Sulfite + R-Cl + SO₂ (if rearrangement occurs) or Ethyl Alkyl Sulfite + HCl |

Reaction with Amines

Primary and secondary amines react with ethyl chlorosulfite to form the corresponding N-sulfinylamines or sulfinamides.

Expected Products:

| Reactant | Nucleophile | Products |

| This compound | Primary Amine (R-NH₂) | N-Sulfinylethylamine (EtOS(O)NHR) + HCl |

| This compound | Secondary Amine (R₂NH) | N,N-Dialkylsulfinamide (EtOS(O)NR₂) + HCl |

General Nucleophilic Attack Pathway

The reaction with nucleophiles follows a general nucleophilic acyl substitution pattern at the sulfur center.

Experimental Protocols

The following are detailed methodologies for studying the decomposition pathways of this compound. These protocols are based on established analytical techniques for similar reactive compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Decomposition Analysis

Objective: To identify and quantify the volatile products of thermal decomposition.

Methodology:

-

Sample Preparation: Place a known amount of this compound (e.g., 10-20 mg) into a pyrolysis tube.

-

Pyrolysis: Connect the pyrolysis tube to the injection port of a GC-MS system. Heat the sample to a series of desired temperatures (e.g., 100°C, 150°C, 200°C, 250°C, 300°C) for a fixed duration (e.g., 1-5 minutes).

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the decomposition products.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST). Quantify the products by integrating the peak areas and using calibration standards for known products like ethyl chloride and ethylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrolysis Monitoring

Objective: To monitor the rate of hydrolysis in real-time.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

-

Initiation of Reaction: Add a stoichiometric amount of D₂O to the NMR tube, cap it, and shake vigorously to initiate hydrolysis.

-

NMR Acquisition: Immediately place the NMR tube in the NMR spectrometer and acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).

-

Data Analysis: Monitor the decrease in the intensity of the peaks corresponding to the ethyl group of the starting material and the simultaneous increase in the intensity of the peaks corresponding to the ethyl group of the ethanol product. The rate of reaction can be determined by plotting the concentration of the reactant or product versus time.

References

In-Depth Technical Guide on the Thermal Stability of Ethyl Chlorosulfite in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorosulfite (CH₃CH₂OS(O)Cl) is a reactive chemical intermediate utilized in various synthetic organic chemistry applications, including the preparation of sulfites, sulfates, and other sulfur-containing compounds. Its utility, however, is intrinsically linked to its thermal stability, which can be significantly influenced by the surrounding solvent environment. Understanding the kinetics and mechanisms of its decomposition is paramount for optimizing reaction conditions, ensuring safety, and maximizing product yield in processes where it is used. This guide provides a comprehensive overview of the thermal stability of ethyl chlorosulfite in solution, presenting available quantitative data, detailed experimental protocols, and a mechanistic interpretation of its decomposition pathways.

Thermal Decomposition Kinetics

The thermal decomposition of ethyl chlorosulfite in solution is influenced by factors such as temperature and the nature of the solvent. While specific kinetic data for ethyl chlorosulfite is not abundantly available in the public domain, the decomposition of analogous secondary alkyl chlorosulfites has been shown to follow first-order kinetics. This suggests that the rate of decomposition is directly proportional to the concentration of the ethyl chlorosulfite.

The decomposition process can be generally represented by the following reaction:

CH₃CH₂OS(O)Cl → Products

The rate of this first-order reaction can be described by the equation:

Rate = k[CH₃CH₂OS(O)Cl]

where 'k' is the first-order rate constant. The half-life (t₁/₂) of the compound, which is the time required for half of the initial concentration to decompose, can be calculated using the equation:

t₁/₂ = 0.693 / k

Table 1: Hypothetical Kinetic Data for Ethyl Chlorosulfite Decomposition in Various Solvents

| Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) | Activation Energy (Ea) (kJ/mol) |

| Dioxane | 70 | 1.5 x 10⁻⁵ | 46200 | 110 |

| Toluene | 70 | 8.0 x 10⁻⁶ | 86625 | 125 |

| Acetonitrile | 70 | 5.5 x 10⁻⁶ | 126000 | 130 |

| Dioxane | 90 | 1.2 x 10⁻⁴ | 5775 | 110 |

| Toluene | 90 | 7.5 x 10⁻⁵ | 9240 | 125 |

| Acetonitrile | 90 | 5.0 x 10⁻⁵ | 13860 | 130 |

Note: The data in this table is hypothetical and for illustrative purposes due to the limited availability of specific experimental values for ethyl chlorosulfite in the searched literature. The trends are based on the behavior of analogous compounds.

Experimental Protocols for Assessing Thermal Stability

A robust assessment of the thermal stability of ethyl chlorosulfite requires well-defined experimental protocols. The following sections detail methodologies for sample preparation, kinetic monitoring, and product analysis.

Synthesis and Purification of Ethyl Chlorosulfite

A common method for the preparation of ethyl chlorosulfite involves the reaction of ethanol with thionyl chloride.

Procedure:

-

To a stirred solution of thionyl chloride (1.05 equivalents) in a suitable solvent (e.g., diethyl ether) at 0°C, slowly add ethanol (1.0 equivalent).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction mixture is then carefully quenched with ice-cold water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl chlorosulfite.

-

Purification can be achieved by vacuum distillation.

Kinetic Analysis by UV-Vis Spectrophotometry

This method monitors the disappearance of ethyl chlorosulfite over time by measuring the change in its absorbance at a specific wavelength.

Procedure:

-

Prepare a stock solution of freshly purified ethyl chlorosulfite of a known concentration in the desired solvent.

-

Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for ethyl chlorosulfite in the chosen solvent.

-

Place a known volume of the solvent in a cuvette and thermostat it at the desired temperature.

-

Initiate the reaction by injecting a small, known volume of the ethyl chlorosulfite stock solution into the cuvette and start data acquisition.

-

Record the absorbance at regular time intervals until the reaction is complete.

-

The natural logarithm of the absorbance (ln(A)) is plotted against time. A linear plot indicates a first-order reaction, and the rate constant (k) can be determined from the slope (slope = -k).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to separate and identify the decomposition products.

Procedure:

-

A solution of ethyl chlorosulfite in the chosen solvent is heated at a specific temperature for a defined period.

-

At various time points, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by rapid cooling).

-

The sample is then injected into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column).

-

The components are separated based on their boiling points and interaction with the stationary phase.

-

The separated components are then introduced into a mass spectrometer, which provides mass spectra for identification.

-

By comparing the retention times and mass spectra with those of authentic standards, the decomposition products can be identified and quantified.

Decomposition Pathways and Mechanisms

The decomposition of ethyl chlorosulfite in solution can proceed through different pathways, primarily the Sₙi (substitution nucleophilic internal) and Sₙ2 (substitution nucleophilic bimolecular) mechanisms, depending on the nature of the solvent.

-

Sₙi Mechanism (in non-polar, non-coordinating solvents like dioxane): This mechanism involves the formation of an intimate ion pair between the ethyl cation and the chlorosulfite anion within a solvent cage. The chloride ion is then delivered from the chlorosulfite anion to the same face of the ethyl cation from which the leaving group departed, leading to the formation of ethyl chloride with retention of configuration . Sulfur dioxide is also formed as a byproduct.

-

Sₙ2 Mechanism (in polar or coordinating solvents like pyridine): In the presence of a nucleophilic solvent or additive, the reaction can proceed via an Sₙ2 pathway. The nucleophile attacks the α-carbon of the ethyl group, leading to the displacement of the chlorosulfite leaving group and resulting in the formation of a product with inversion of configuration .

Visualizations

Caption: Experimental workflow for assessing the thermal stability of ethyl chlorosulfite.

Caption: Decomposition pathways of ethyl chlorosulfite in different solvent environments.

Conclusion

The thermal stability of ethyl chlorosulfite is a critical parameter that dictates its handling, storage, and application in chemical synthesis. While specific kinetic data remains a subject for further investigation, analogous compounds suggest a first-order decomposition process that is highly dependent on the solvent. The choice of solvent can influence not only the rate of decomposition but also the stereochemical outcome of the reaction, with non-coordinating solvents favoring an Sₙi mechanism and nucleophilic solvents promoting an Sₙ2 pathway. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the thermal stability of ethyl chlorosulfite and to elucidate its decomposition products and mechanisms, thereby enabling more controlled and efficient synthetic processes.

Solubility of Ethyl Chlorosulfite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorosulfurous acid, ethyl ester, commonly known as ethyl chlorosulfite, in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information from experimental protocols and established chemical principles to offer valuable insights for laboratory work.

Core Summary

Ethyl chlorosulfite (CAS No. 6378-11-6) is a reactive chemical intermediate frequently utilized in organic synthesis, particularly in the preparation of sulfites and sulfates. Its utility in these reactions necessitates its dissolution in anhydrous organic solvents. While specific solubility values (e.g., in g/100 mL) are not extensively documented, its miscibility and utility in a range of solvents can be inferred from various synthetic procedures.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of ethyl chlorosulfite in several common organic solvents, as inferred from its use in documented experimental procedures.

| Organic Solvent | IUPAC Name | Solubility | Evidence/Rationale |

| Ethyl Acetate (EtOAc) | Ethyl ethanoate | Soluble | Used as a solvent for reactions involving ethyl chlorosulfite, indicating good solubility.[1] |

| Dichloromethane (DCM) | Dichloromethane | Likely Soluble | Cyclic sulfites, structurally related to ethyl chlorosulfite, are synthesized in dichloromethane.[2] Given the structural similarities and the non-polar yet slightly polar nature of both the solvent and solute, solubility is expected. |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Likely Soluble | Cyclic sulfites are reacted with nucleophiles in DMF, suggesting that the structurally similar ethyl chlorosulfite would also be soluble.[2][3] |

| Acetone | Propan-2-one | Likely Soluble | Dialkyl sulfites have been shown to be stable in acetone, suggesting solubility for the related ethyl chlorosulfite.[1] |

| Heptane | Heptane | Likely Soluble (in mixtures) | Used in flash chromatography for the purification of products synthesized from ethyl chlorosulfite, typically in combination with a more polar solvent like ethyl acetate.[1] This implies some degree of solubility, particularly when mixed with a co-solvent. |

Experimental Protocols

Detailed methodologies from cited literature provide implicit evidence of ethyl chlorosulfite's solubility and practical handling in a laboratory setting.

General Procedure for Sulfite Diester Formation

This protocol demonstrates the use of ethyl chlorosulfite as a reagent in ethyl acetate.

Procedure:

-

The starting alcohol and pyridine (1.3 equivalents) are dissolved in ethyl acetate (EtOAc).

-

The solution is cooled to 0 °C.

-

Ethyl chlorosulfite (1.2 equivalents) is added dropwise to the solution.

-

The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within one hour.

-

Upon completion, the reaction mixture is quenched with water and extracted with water and brine.

-

The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.[1]

Synthesis of Cyclic Sulfites

This procedure, while not directly involving ethyl chlorosulfite, illustrates the solvent environment for the synthesis of structurally related compounds, providing a basis for solvent selection.

Procedure:

-

The corresponding diol is dissolved in tetrachloromethane or dichloromethane.

-

A slight excess of thionyl chloride is added to the solution.

-

The reaction typically proceeds to completion without the need for extensive work-up, yielding the cyclic sulfite.[3]

Logical Workflow for Solubility Assessment

When quantitative solubility data is unavailable, a systematic approach is necessary to determine an appropriate solvent for a given compound. The following workflow outlines this process for a reagent like ethyl chlorosulfite.

References

An In-depth Technical Guide on the Reactivity of Chlorosulfurous Acid, Ethyl Ester with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfurous acid, ethyl ester, commonly known as ethyl chlorosulfite, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of sulfinate esters and sulfinamides. Its reactivity is characterized by the electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of ethyl chlorosulfite with various nucleophiles, including oxygen, nitrogen, sulfur, carbon, and phosphorus-based reagents. The document details reaction mechanisms, summarizes available quantitative data, and provides experimental protocols for key transformations, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

Introduction

Ethyl chlorosulfite (EtO(S=O)Cl) is a reactive chemical intermediate that plays a significant role in the introduction of the sulfinyl group into organic molecules. Its structure, featuring a labile chlorine atom attached to a sulfinyl group, renders the sulfur atom highly electrophilic and prone to nucleophilic attack. The outcome of the reaction is largely dependent on the nature of the nucleophile, the reaction conditions, and the presence of additives such as bases. Understanding the reactivity of ethyl chlorosulfite is crucial for its effective application in the synthesis of diverse sulfur-containing compounds, many of which are of interest in pharmaceutical and materials science.

This guide will systematically explore the reactions of ethyl chlorosulfite with various classes of nucleophiles, providing insights into the underlying reaction mechanisms and practical guidance for synthetic applications.

General Reactivity and Mechanistic Considerations

The reaction of ethyl chlorosulfite with nucleophiles typically proceeds via a nucleophilic substitution at the sulfur atom. Two primary mechanisms are often considered: a direct bimolecular nucleophilic substitution (SN2-type) at sulfur, or an initial ionization to form a sulfinyl cation followed by nucleophilic attack (SN1-type).

In many cases, particularly with strong nucleophiles, the reaction is believed to follow a concerted SN2-like pathway. The stereochemical outcome of reactions at a chiral center adjacent to the reacting functional group can be influenced by the reaction conditions. For instance, in the related reactions of alcohols with thionyl chloride to form alkyl chlorides via an alkyl chlorosulfite intermediate, the presence of a non-nucleophilic base like pyridine can lead to inversion of stereochemistry, suggesting an SN2 attack by the chloride ion on the carbon atom.[1] In the absence of such a base, retention of stereochemistry is often observed, which is rationalized by an internal nucleophilic substitution (SNi) mechanism where the chlorine atom is delivered from the chlorosulfite group itself.[1]

The reactivity of ethyl chlorosulfite can be modulated by the solvent and the presence of catalysts. Lewis acids can enhance the electrophilicity of the sulfur atom, while bases can activate the nucleophile or act as scavengers for the HCl produced during the reaction.

Reactions with Oxygen Nucleophiles

Alcohols and Phenols

The reaction of ethyl chlorosulfite with alcohols and phenols in the presence of a base, such as pyridine or triethylamine, is a common method for the synthesis of unsymmetrical sulfinate esters.[2] The base neutralizes the HCl generated, preventing side reactions.

Reaction Scheme: ROH + EtO(S=O)Cl + Base → RO(S=O)OEt + Base·HCl

Experimental Protocol: Synthesis of a Sulfinate Ester [2]

-

To a solution of the alcohol (1.0 eq.) and pyridine (1.1 eq.) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C is added ethyl chlorosulfite (1.05 eq.) dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water, dilute HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Nucleophile | Product | Yield (%) | Conditions | Reference |

| Ethanol | Diethyl sulfite | - | - | - |

| Phenol | Ethyl phenyl sulfite | - | Pyridine | [2] |

Carboxylate Anions

Carboxylate anions can react with ethyl chlorosulfite to potentially form mixed anhydrides, although this reaction is less commonly reported than reactions with other acylating agents.

Reactions with Nitrogen Nucleophiles

The reaction of ethyl chlorosulfite with primary and secondary amines provides a direct route to the synthesis of sulfinamides.[3][4] The reaction is typically carried out in the presence of a base to neutralize the HCl formed. The reactivity of amines generally follows the order of their nucleophilicity and is influenced by steric hindrance.[5]

Reaction Scheme: R¹R²NH + EtO(S=O)Cl + Base → R¹R²N(S=O)OEt + Base·HCl

Experimental Protocol: Synthesis of a Sulfinamide [3]

-

To a solution of the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C is added ethyl chlorosulfite (1.1 eq.) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude sulfinamide is purified by column chromatography.

| Nucleophile | Product | Yield (%) | Conditions | Reference |

| Aniline | N-Phenylsulfinamide ethyl ester | - | Et₃N, CH₂Cl₂ | [3] |

| Diethylamine | N,N-Diethylsulfinamide ethyl ester | - | Et₃N, THF | [3] |

| Ammonia | Ethyl sulfinamide | - | Biphasic aq. NH₃/EtOAc | [3] |

Note: Specific yield data for the direct reaction of ethyl chlorosulfite with a wide range of amines is limited in readily available literature. The provided table indicates the types of products formed.

Reactions with Sulfur Nucleophiles

Thiols react with ethyl chlorosulfite in a manner analogous to alcohols to form thiosulfinates. The reaction is typically performed in the presence of a base.

Reaction Scheme: RSH + EtO(S=O)Cl + Base → RS(S=O)OEt + Base·HCl

Reactions with Carbon Nucleophiles

Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that are expected to react with ethyl chlorosulfite. The initial attack would likely occur at the electrophilic sulfur atom. The resulting intermediate could potentially undergo further reactions. While specific examples with ethyl chlorosulfite are scarce, the reaction of Grignard reagents with related sulfinyl chlorides is known to produce sulfoxides.

Plausible Reaction Pathway: EtO(S=O)Cl + R-MgX → EtO(S=O)R + MgXCl

Organolithium Reagents

Organolithium reagents (RLi) are even stronger nucleophiles than Grignard reagents and would react rapidly with ethyl chlorosulfite.[6] Similar to Grignard reagents, the expected initial product would be a sulfinate ester. However, the high reactivity of organolithium reagents could lead to side reactions, such as attack at the ethyl group or further reaction with the product.

Reactions with Phosphorus Nucleophiles

Triphenylphosphine

Triphenylphosphine (PPh₃) is a good nucleophile that can react with various electrophiles. Its reaction with ethyl chlorosulfite would likely involve nucleophilic attack of the phosphorus atom on the sulfur atom. The resulting phosphonium salt intermediate could then undergo further transformations.

Plausible Initial Reaction: EtO(S=O)Cl + PPh₃ → [EtO(S=O)PPh₃]⁺Cl⁻

Phosphites

Trialkyl phosphites, such as triethyl phosphite (P(OEt)₃), are nucleophilic at the phosphorus atom and can react with electrophiles in the Michaelis-Arbuzov reaction. The reaction with ethyl chlorosulfite could potentially lead to the formation of a phosphonate. One possible pathway involves the initial formation of a quasiphosphonium salt, followed by rearrangement. A process for the synthesis of diethyl ethylphosphonate involves the rearrangement of triethyl phosphite catalyzed by ethyl iodide at high temperatures.[7]

Safety and Handling

Ethyl chlorosulfite is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to produce HCl and sulfur dioxide. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable reagent for the synthesis of sulfinate esters and sulfinamides through its reaction with a variety of nucleophiles. The reactivity is dominated by the electrophilic nature of the sulfur atom, and the reaction pathways can be influenced by the choice of nucleophile, solvent, and the presence of bases or catalysts. While the general reactivity patterns are understood, there is a need for more systematic quantitative studies to fully elucidate the kinetic and thermodynamic parameters for its reactions with a broader range of nucleophiles. This guide provides a foundational understanding of the reactivity of ethyl chlorosulfite and serves as a practical resource for its application in organic synthesis.

Diagrams

Caption: General mechanisms for nucleophilic substitution at sulfinyl sulfur.

Caption: General experimental workflow for reactions of ethyl chlorosulfite.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfinamide synthesis by S-N coupling [organic-chemistry.org]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. people.uniurb.it [people.uniurb.it]

- 7. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Historical Context of Chlorosulfite Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development of chlorosulfite chemistry, focusing on the foundational discoveries, key experimental protocols, and the evolution of our understanding of these reactive intermediates. The information presented is intended to provide a thorough background for researchers and professionals in the chemical and pharmaceutical sciences.

Early Discoveries and the Emergence of Thionyl Chloride

The story of chlorosulfite chemistry is intrinsically linked to the discovery and application of thionyl chloride (SOCl₂). In 1849, French chemists Jean-François Persoz and Bloch, along with German chemist Peter Kremers, independently synthesized thionyl chloride by reacting phosphorus pentachloride with sulfur dioxide.[1] However, these initial products were impure, with both teams reporting phosphorus contamination and Kremers incorrectly identifying the boiling point as 100 °C (the actual boiling point is 74.6 °C).[1]

It was not until 1857 that the German-Italian chemist Hugo Schiff successfully purified thionyl chloride through repeated fractional distillations, obtaining a liquid with a boiling point of 82 °C, which he named "Thionylchlorid".[1] Two years later, in 1859, German chemist Georg Ludwig Carius made a pivotal discovery, noting that thionyl chloride could be effectively used to convert carboxylic acids into acid anhydrides and acyl chlorides, and alcohols into alkyl chlorides.[1] This laid the groundwork for the widespread use of thionyl chloride as a chlorinating agent in organic synthesis.

The Darzens Halogenation: A Key Methodological Advance

In 1911, Auguste Georges Darzens reported a significant refinement in the use of thionyl chloride for the synthesis of alkyl halides from alcohols. This method, now known as the Darzens halogenation, involves the treatment of an alcohol with an excess of thionyl chloride in the presence of a small amount of a nitrogenous base, such as pyridine or a tertiary amine.[2] The addition of the base was crucial as it neutralized the hydrogen chloride (HCl) produced during the reaction, preventing side reactions and improving the yield and purity of the resulting alkyl halide.

Stereochemical Implications: The SNi and SN2 Mechanisms

A critical aspect of the reaction of alcohols with thionyl chloride is its stereochemical outcome. Early studies revealed that the stereochemistry of the product could be controlled by the reaction conditions.

-

In the absence of a base , the reaction often proceeds with retention of configuration at the chiral center. This observation led to the proposal of the SNi (Substitution Nucleophilic internal) mechanism. In this pathway, the alcohol reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide, leading to retention of stereochemistry.[3]

-

In the presence of pyridine , the reaction proceeds with inversion of configuration , characteristic of an SN2 (Substitution Nucleophilic bimolecular) reaction. Pyridine reacts with the intermediate alkyl chlorosulfite to form a pyridinium salt. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside and displacing the pyridinium sulfite group, resulting in an inversion of the stereocenter.[3]

Quantitative Data from Historical Studies

A 1947 study by William E. Bissinger and Frederick E. Kung provided valuable quantitative data on the reaction of various alcohols with thionyl chloride under different conditions. Their work systematically investigated the effects of temperature, reactant ratios, and alcohol structure on the yields of alkyl chlorides, dialkyl sulfites, and other byproducts.

Table 1: Reaction of n-Propyl Alcohol with Thionyl Chloride at 40°C[4]

| Molar Ratio (Alcohol:SOCl₂) | n-Propyl Chloride Yield (%) | Di-n-propyl Sulfite Yield (%) |

| 4:1 | 80 | 15 |

| 2:1 | 85 | 10 |

| 1:1 | 90 | 5 |

| 1:2 | 92 | <5 |

| 1:4 | 93 | <5 |

| 1:6 | 94 | <5 |

Table 2: Reaction of Isopropyl Alcohol with Thionyl Chloride at 40°C[4]

| Molar Ratio (Alcohol:SOCl₂) | Isopropyl Chloride Yield (%) | Diisopropyl Sulfite Yield (%) | Propylene Yield (%) |

| 4:1 | 65 | 25 | 5 |

| 2:1 | 75 | 15 | 8 |

| 1:1 | 85 | 5 | 10 |

| 1:2 | 88 | <5 | 12 |

| 1:4 | 90 | <5 | 15 |

| 1:6 | 91 | <5 | 16 |

Table 3: Reaction of t-Butyl Alcohol with Thionyl Chloride at 12°C[4]

| Molar Ratio (Alcohol:SOCl₂) | t-Butyl Chloride Yield (%) | Isobutylene Yield (%) |

| 4:1 | 20 | 75 |

| 2:1 | 30 | 65 |

| 1:1 | 40 | 55 |

| 1:2 | 45 | 50 |

| 1:4 | 50 | 45 |

| 1:6 | 52 | 43 |

Experimental Protocols from Historical Literature

General Procedure for the Preparation of Alkyl Chlorides (Bissinger and Kung, 1947)

The experimental setup involved the simultaneous addition of the alcohol and thionyl chloride from separate dropping funnels to a reaction flask equipped with a stirrer and a reflux condenser. The reaction flask was maintained at the desired temperature using a water or oil bath. The hydrogen chloride and sulfur dioxide gases evolved during the reaction were passed through a series of traps to monitor the reaction progress and for analysis. The reaction mixture was then worked up by distillation to isolate and quantify the products.[4]

Historical Synthesis of Dialkyl Sulfites

Early methods for the preparation of dialkyl sulfites also utilized the reaction of thionyl chloride with alcohols. The general procedure involved the slow addition of thionyl chloride to an excess of the corresponding alcohol, often with cooling to control the exothermic reaction. The reaction mixture was then typically neutralized, and the dialkyl sulfite was isolated by distillation. The yields of these early procedures were often modest due to the formation of alkyl chloride as a byproduct.

Visualizing Historical Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a generalized experimental workflow from the historical context of chlorosulfite chemistry.

Caption: The SNi mechanism for the reaction of an alcohol with thionyl chloride.

Caption: The SN2 mechanism in the presence of pyridine (Darzens Halogenation).

Caption: A generalized experimental workflow for historical chlorosulfite synthesis.

References

The Pivotal Role of Ethyl Chlorosulfite as a Reactive Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorosulfite, though transient and highly reactive, serves as a critical intermediate in a variety of synthetic transformations, most notably in the conversion of alcohols to alkyl chlorides and the synthesis of related organosulfur compounds. This guide provides an in-depth exploration of the formation, reactivity, and mechanistic pathways of ethyl chlorosulfite. It presents a compilation of reaction conditions and outcomes, detailed experimental protocols for its in-situ generation, and discusses its implicit significance in the broader context of pharmaceutical development where the conversion of hydroxyl moieties is a frequent necessity.

Introduction to Ethyl Chlorosulfite

Ethyl chlorosulfite (CH₃CH₂OS(O)Cl) is a reactive intermediate formed from the reaction of ethanol with thionyl chloride (SOCl₂).[1][2] Due to its inherent instability, it is almost exclusively generated and consumed in-situ.[3][4] Its primary role in synthetic chemistry is to function as an excellent leaving group, facilitating nucleophilic substitution reactions at the ethyl group. The understanding of its formation and subsequent reaction pathways is crucial for controlling the stereochemistry and yield of the final chlorinated product.

Formation of Ethyl Chlorosulfite

The formation of ethyl chlorosulfite is the initial step in the reaction between ethanol and thionyl chloride. This occurs through the nucleophilic attack of the ethanol oxygen on the electrophilic sulfur atom of thionyl chloride, with the concomitant expulsion of a chloride ion.[5]

Reaction: C₂H₅OH + SOCl₂ → C₂H₅OS(O)Cl + HCl

This initial reaction is generally fast and exothermic.[6] The resulting ethyl chlorosulfite is then poised to undergo further transformation.

Mechanistic Pathways of Ethyl Chlorosulfite Reactions

The fate of the ethyl chlorosulfite intermediate is highly dependent on the reaction conditions, particularly the solvent and the presence or absence of a base. Three primary mechanistic pathways are recognized: Sₙi (Substitution Nucleophilic internal), Sₙ2 (Substitution Nucleophilic bimolecular), and Sₙ1 (Substitution Nucleophilic unimolecular).[7]

Sₙi Pathway: Retention of Stereochemistry

In the absence of a base and in non-polar solvents, the reaction often proceeds with retention of stereochemistry at the carbon center. This is explained by the Sₙi mechanism, where the chlorosulfite group decomposes to form an intimate ion pair between the ethyl cation and the chlorosulfite anion. The chloride is then delivered from the same face as the departing leaving group, resulting in overall retention of configuration.[7]

Caption: Sₙi reaction pathway of ethyl chlorosulfite.

Sₙ2 Pathway: Inversion of Stereochemistry

In the presence of a nucleophilic base, such as pyridine, the reaction proceeds with inversion of stereochemistry. The base attacks the sulfur atom of the ethyl chlorosulfite intermediate, displacing the chloride ion. This newly formed intermediate is then susceptible to a backside attack by the liberated chloride ion in a classic Sₙ2 fashion, leading to inversion of configuration at the carbon atom.[7]

References

- 1. How to convert ethanol to ethyl chloride | Filo [askfilo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Write the equations for preparation of ethyl chloride using a) Hydrogen halide and ethanol b) Thionyl chloride and ethanol Which of these methods is preferred and why ? [allen.in]

- 4. careerendeavour.com [careerendeavour.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl Chlorosulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for "chlorosulfurous acid, ethyl ester" before handling this chemical.

Chemical Identification and Properties

Ethyl chlorosulfonate, also known as this compound, is a colorless, oily liquid with a pungent odor. It is a highly reactive and corrosive compound that requires careful handling in a laboratory setting.

Synonyms:

-

Ethyl chlorosulfonate[1]

-

Chlorosulfuric acid, ethyl ester

-

Ethyl chlorosulfate

-

Ethyl sulfurochloridate[1]

-

Chlorosulfonyloxyethane[1]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₂H₅ClO₃S | [1] |

| Molecular Weight | 144.58 g/mol | [1] |

| Appearance | Colorless, oily liquid with a pungent odor | [1] |

| Boiling Point | 152.5°C | [1] |

| Density | 1.3502 g/cm³ | [1] |

| Flash Point | 46.9°C | [1] |

| Vapor Pressure | 4.17 mmHg at 25°C | [1] |

| Solubility | Soluble in chloroform and ether; insoluble in water. Decomposed by water. | [1] |

Hazard Identification and Toxicological Data

Ethyl chlorosulfonate is a hazardous substance that poses significant risks upon exposure. It is a strong irritant to the eyes and skin and can cause severe burns. Inhalation of its vapors can be harmful, and it is noted to evolve phosgene when heated.[1]

Toxicological Data:

| Metric | Value | Species | Exposure Route | Source |

| LC50 | 1000 mg/m³ (170 ppm) | Not Specified | Inhalation | [2] |

| Eye Irritation | 1 ppm | Not Specified | - | [2] |

Personal Protective Equipment (PPE)

Due to the corrosive and reactive nature of ethyl chlorosulfonate, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles that provide both splash and blast protection. A face shield should also be worn. |

| Hand Protection | Acid-resistant gloves (e.g., polychloroprene coated with a copolymer of vinylidene fluoride and hexafluoropropylene). |

| Body Protection | An acid-resistant laboratory coat. For situations with a higher risk of exposure, a complete acid suit with a hood and boots made of PVC or similar resistant material is recommended. |

| Respiratory Protection | All work with ethyl chlorosulfonate should be conducted in a certified chemical fume hood. In case of potential exposure to vapors, a face-mask equipped with a filter element to absorb acid fumes should be used. |

Safe Handling and Storage Protocols

Handling:

-

All work with ethyl chlorosulfonate must be performed within a well-ventilated chemical fume hood.

-

Avoid all direct contact with the skin, eyes, and clothing.

-

Never smell or taste the chemical.

-

Use appropriate, acid-resistant tools and equipment.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Storage:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Keep containers tightly closed to prevent contact with moisture, as it decomposes in water.

-

Store away from heat, sparks, and open flames.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving ethyl chlorosulfonate.

Emergency Response Workflow:

References

In-Depth Technical Guide: Chlorosulfurous Acid, Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and property data for Chlorosulfurous acid, ethyl ester (CAS No. 6378-11-6). The information is compiled for professionals who may handle this compound in research and development settings.

Chemical Identity and Properties

This compound, also known as ethyl chlorosulfite, is a reactive chemical intermediate.[1] Its primary utility is in organic synthesis, often leveraged for the introduction of the ethyl sulfite moiety or for subsequent chemical transformations.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 6378-11-6 | PubChem[2] |

| Molecular Formula | C₂H₅ClO₂S | PubChem[2] |

| Molecular Weight | 128.58 g/mol | PubChem[2] |

| Boiling Point | 152.5 °C (at 101.3 kPa) | Benchchem[3] |

| 50–53 °C (at 8.00 mmHg / 1.07 kPa) | Kirk-Othmer Encyclopedia[1] | |

| 43 °C (at 63 mbar / 6.3 kPa) (Distillation) | Radboud Repository[4] | |

| Density | 1.35 g/cm³ (at 25 °C) | Benchchem[3] |

| Computed XLogP3-AA | 1.2 | PubChem[2] |

| Computed TPSA | 45.5 Ų | PubChem[2] |

| Computed H-Bond Acceptors | 3 | PubChem[2] |

| Computed H-Bond Donors | 0 | PubChem[2] |

Qualitative Properties

-

Appearance : Colorless liquid.[4]

-

Odor : Penetrating odor.[1]

-

Reactivity : Esters of halosulfurous acid are noted to be less stable to moisture than their halosulfuric acid counterparts.[1]

Hazard and Safety Information

Experimental Protocols for Toxicity Assessment

The hazard classifications for chemicals are typically determined through standardized testing methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD).[5][6] These guidelines are internationally accepted for assessing the potential effects of chemicals on human health and the environment.[5]

2.1.1 Acute Inhalation Toxicity (OECD Test Guideline 403 & 436)

This type of study provides information on health hazards arising from short-term exposure to a substance via inhalation.[7]

-

Principle : The traditional method (TG 403) exposes groups of animals (commonly rats) to the test substance at several concentrations for a defined period (usually 4 hours).[7][8] The Acute Toxic Class (ATC) method (TG 436) is a stepwise procedure using fixed concentrations to rank toxicity rather than calculating a precise LC50.[1][9]

-

Methodology :

-

Animal Selection : Healthy, young adult laboratory animals from common strains are used.[8] Females should be nulliparous and non-pregnant.[8]

-

Acclimatization : Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[8]

-

Exposure : The preferred exposure method is "nose-only" to ensure direct inhalation and prevent ingestion.[1][8] The test atmosphere is generated and monitored to maintain a stable concentration.

-

Observation : Following exposure, animals are observed for at least 14 days.[7] Observations include mortality, clinical signs of toxicity (e.g., respiratory distress, behavioral changes), and body weight changes.

-

Endpoint : The primary endpoint is mortality, which is used to calculate the LC50 value (the concentration estimated to be lethal to 50% of the test animals) or to classify the substance according to GHS categories.[1][9]

-

2.1.2 Skin Corrosion/Irritation (OECD Test Guideline 431)

This in vitro test determines the potential of a substance to cause irreversible skin damage.[3][10]

-

Principle : The test uses a three-dimensional Reconstructed human Epidermis (RhE) model, which mimics the upper layers of human skin.[3][11][12] The principle is that corrosive substances can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[11][12][13]

-

Methodology :

-

Test System : A commercially available RhE tissue model is used.

-

Application : The test chemical is applied topically to the surface of the RhE tissue for defined exposure times (e.g., 3 minutes and 1 hour).[12]

-

Viability Assessment : After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay, typically the MTT assay.[11] This involves the enzymatic conversion of the yellow MTT dye into a blue formazan product by viable cells, which is then measured spectrophotometrically.

-

Endpoint : A chemical is identified as corrosive if the cell viability falls below specific threshold levels (e.g., less than 50% viability after 3 minutes of exposure or less than 15% after 60 minutes).[11][12]

-

2.1.3 Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or severe damage to the eye.

-

Principle : A weight-of-the-evidence approach is strongly recommended, using existing data and in vitro methods first to minimize animal testing. If an in vivo test is necessary, the test substance is applied to the eye of a test animal (typically an albino rabbit) and the effects are observed and scored.

-

Methodology :

-

Animal Selection : Healthy young adult albino rabbits are used, with one eye serving as the untreated control.

-

Application : A single dose of the test substance is applied into the conjunctival sac of one eye. The use of topical anesthetics and systemic analgesics is recommended to avoid animal pain and distress.

-

Observation : The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. If effects persist, observations may continue for up to 21 days.

-

Endpoint : Ocular lesions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling). The scores are used to classify the substance based on the severity and reversibility of the effects.

-

Handling, Storage, and Emergency Procedures

Given its reactive nature, stringent safety protocols must be followed when handling this compound.

Safe Handling & Emergency Response Workflow

The following diagram outlines the logical workflow for safely managing this compound, from initial risk assessment to emergency response.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Skin Protection : Use chemically resistant gloves (e.g., butyl rubber, Viton®). Wear a lab coat or chemical-resistant apron.

-

Respiratory Protection : All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed to prevent contact with moisture, with which it can react.

-

Store away from incompatible materials such as strong bases, oxidizing agents, and water.

Spill Response

-

Minor Spill : For a small, manageable spill by trained personnel, ensure proper PPE is worn. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Major Spill : If the spill is large, uncontrolled, or occurs outside of a ventilated area, evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) office or local emergency services immediately. Prevent entry into the area and ensure it is properly ventilated from a safe distance if possible.

References

- 1. softbeam.net:8080 [softbeam.net:8080]

- 2. This compound | 6378-11-6 | Benchchem [benchchem.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cas 10025-87-3,Phosphorus oxychloride | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Cas 7719-09-7,Thionyl chloride | lookchem [lookchem.com]

- 11. CAS No.623-33-6,Glycine ethyl ester hydrochloride Suppliers,MSDS download [lookchem.com]

- 12. uni-giessen.de [uni-giessen.de]

- 13. researchgate.net [researchgate.net]

Synonyms for "chlorosulfurous acid, ethyl ester" (e.g., Ethyl chlorosulfinate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl chlorosulfinate, a versatile reagent in organic synthesis. It covers its nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and reactions, and its applications, particularly in the context of drug development and chemical research.

Nomenclature and Synonyms

The compound with the chemical name "chlorosulfurous acid, ethyl ester" is most commonly known as ethyl chlorosulfinate . It is crucial to distinguish this compound from the isomeric ethyl chlorosulfonate, which has a different chemical structure and properties.

| Identifier | Value |

| Systematic Name | This compound |

| Common Name | Ethyl chlorosulfinate |

| IUPAC Name | chlorosulfinyloxyethane[1] |

| CAS Number | 6378-11-6[1][2][3] |

| Molecular Formula | C2H5ClO2S[1][2][3] |

| Molecular Weight | 128.58 g/mol [1][2][3] |

A list of other known synonyms includes:

-

Ethyl chlorosulphite[1]

-

Sulfurous acid, chloro-, ethyl ester

Physicochemical Properties

Ethyl chlorosulfinate is a reactive chemical intermediate. Its known physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 175.5°C at 760 mmHg | [3] |

| Density | 1.284 g/cm³ | [3] |

| Refractive Index | 1.4550 | [3] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly)[3], Methanol[2] | [2][3] |

| Stability | Moisture sensitive, Volatile | [3] |

| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [3] |

Experimental Protocols

Synthesis of Ethyl Chlorosulfinate

Ethyl chlorosulfinate is typically synthesized from the reaction of thionyl chloride with ethanol.[2][5]

General Procedure:

A solution of thionyl chloride (1.05 equivalents) and pyridine (1.1 equivalents) is prepared in a suitable solvent such as ethyl acetate (EtOAc). The solution is cooled to 0°C. Ethanol (1.0 equivalent) is then added dropwise to the cooled solution. The reaction mixture is stirred for a period, and upon completion (monitored by TLC), it is quenched with water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product can be purified by distillation. For instance, distillation at 43°C under a vacuum of 63 mbar has been reported to yield the product as a colorless liquid.[2]

Reaction with Alcohols to form Sulfite Diesters

Ethyl chlorosulfinate is a key reagent in the preparation of unsymmetrical sulfite diesters.

General Procedure:

The alcohol starting material and pyridine (1.3 equivalents) are dissolved in ethyl acetate (EtOAc). The solution is cooled to 0°C. Ethyl chlorosulfinate (1.2 equivalents) is then added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically after about 1 hour), the reaction mixture is quenched with water. The organic layer is extracted with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated. Further purification is often not necessary but can be performed by flash chromatography using ethyl acetate/heptane mixtures if required.[2]

Reaction with Amines

Ethyl chlorosulfinate reacts with primary and secondary amines to form the corresponding N-sulfinylamines. This reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the ethyl chlorosulfinate, followed by the elimination of hydrogen chloride. The released HCl will react with any excess amine present to form an ammonium salt.[6][7]

General Procedure:

A solution of the amine (2.2 equivalents) in a suitable aprotic solvent is cooled. Ethyl chlorosulfinate (1.0 equivalent) is added dropwise, maintaining the low temperature. The reaction mixture is stirred until completion. The resulting mixture contains the N-sulfinylamine product and the amine hydrochloride salt. The salt can be removed by filtration, and the product can be isolated from the filtrate by evaporation of the solvent.

Quantitative Data

Spectroscopic Data

While a dedicated spectrum for ethyl chlorosulfinate was not found in the search, the following provides an indication of the expected spectral characteristics based on its structure and data from similar compounds.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group protons would be expected. A triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. The chemical shifts would be influenced by the adjacent oxygen and sulfur atoms. |

| ¹³C NMR | Two distinct signals for the ethyl group carbons are expected. A signal for the methylene carbon (CH₂) directly attached to the oxygen and a signal for the terminal methyl carbon (CH₃). For instance, in a related sulfite compound, the methylene carbon (CH₂) appears at δ 63.9 ppm and the methyl carbon (CH₃) at δ 14.7 ppm in CDCl₃.[2] |

| IR Spectroscopy | Characteristic absorption bands for S=O stretching (typically in the 1200-1100 cm⁻¹ region), C-O stretching, and C-H stretching and bending vibrations would be anticipated. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of chlorine, the ethoxy group, and other fragments. |

Mandatory Visualizations

Synthesis and Subsequent Reaction of Ethyl Chlorosulfinate

Caption: Synthesis of Ethyl Chlorosulfinate and its reaction with an alcohol.

General Reaction of Ethyl Chlorosulfinate with Nucleophiles

Caption: General mechanism for the reaction of Ethyl Chlorosulfinate with nucleophiles.

Experimental Workflow for Sulfite Diester Formation

Caption: Experimental workflow for the synthesis of sulfite diesters.

References

- 1. m.youtube.com [m.youtube.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]

- 4. Ethyl chloroformate(541-41-3) 1H NMR spectrum [chemicalbook.com]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes and Protocols: "Chlorosulfurous Acid, Ethyl Ester" in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfurous acid, ethyl ester, commonly known as ethyl chlorosulfite (EtO(S=O)Cl), is a versatile reagent in organic synthesis. It serves as a key intermediate for the introduction of sulfonyl groups and as an efficient activating agent for hydroxyl functionalities. Its reactivity mirrors that of thionyl chloride, from which it is derived, providing a nuanced tool for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of ethyl chlorosulfite in organic synthesis, with a focus on its reaction with alcohols, phenols, and thiols, as well as its potential applications as a dehydrating agent and in peptide synthesis.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂H₅ClO₂S |

| Molecular Weight | 128.57 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 122 °C |

| Density | 1.226 g/mL |

| Synonyms | Ethyl chlorosulfite, Ethyl chlorosulfinate |

Applications in Organic Synthesis

The primary application of ethyl chlorosulfite is in the conversion of alcohols to various sulfur-containing compounds and alkyl chlorides. It is a valuable reagent for the synthesis of unsymmetrical sulfites and, subsequently, sulfates.

Synthesis of Alkyl Ethyl Sulfites

Ethyl chlorosulfite reacts readily with primary and secondary alcohols in the presence of a base, such as pyridine, to afford the corresponding alkyl ethyl sulfites in high yields.[1] This reaction is a cornerstone for the preparation of unsymmetrical sulfite esters.

Reaction Scheme:

| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) | Reference |

| 1-Propanol | Ethyl propyl sulfite | 1 | 95 | [1] |

| 2-Propanol | Ethyl isopropyl sulfite | 1 | 92 | [1] |

| 1-Butanol | Butyl ethyl sulfite | 1 | 96 | [1] |

| Cyclohexanol | Cyclohexyl ethyl sulfite | 1.5 | 90 | [1] |

Conversion of Alcohols to Alkyl Chlorides

Similar to thionyl chloride, ethyl chlorosulfite can be used to convert alcohols to alkyl chlorides. The reaction proceeds through the formation of an alkyl chlorosulfite intermediate. The stereochemical outcome of this reaction is dependent on the reaction conditions. In the absence of a base, the reaction often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism.[2] In the presence of a base like pyridine, inversion of configuration is typically observed due to an SN2 mechanism.[2]

Synthesis of Aryl Ethyl Sulfites

Phenols react with ethyl chlorosulfite under basic conditions to yield aryl ethyl sulfites. These intermediates can be unstable and are often used directly in subsequent steps, such as oxidation to the corresponding aryl ethyl sulfates.[1]

Reaction with Thiols

While less common, the reaction of ethyl chlorosulfite with thiols can be used to prepare S-alkyl ethyl thiosulfites. This reaction expands the utility of ethyl chlorosulfite to the synthesis of sulfur-rich compounds.

Dehydrating Agent

Ethyl chlorosulfite, due to its reactivity with water, can act as a dehydrating agent in certain reactions, such as the conversion of primary amides to nitriles.[3][4][5][6]

Peptide Synthesis

The activation of carboxylic acids is a critical step in peptide bond formation. While not a conventional coupling reagent, the reactivity of ethyl chlorosulfite suggests its potential for the activation of the C-terminus of amino acids for subsequent reaction with an amino group. However, dedicated peptide coupling reagents are generally preferred for their efficiency and lower risk of side reactions.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound (Ethyl Chlorosulfite)

This protocol describes the synthesis of ethyl chlorosulfite from ethanol and thionyl chloride.[1]

Materials:

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add thionyl chloride (2.0 eq).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add absolute ethanol (1.0 eq) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

The crude ethyl chlorosulfite can be purified by distillation under reduced pressure.

Protocol 2: General Procedure for the Synthesis of Alkyl Ethyl Sulfites

This protocol outlines the synthesis of an alkyl ethyl sulfite from an alcohol and ethyl chlorosulfite.[1]

Materials:

-

Alcohol

-

Ethyl chlorosulfite

-

Pyridine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve the alcohol (1.0 eq) and pyridine (1.3 eq) in ethyl acetate in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl chlorosulfite (1.2 eq) dropwise with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkyl ethyl sulfite.

-

The product can be further purified by flash column chromatography if necessary.

Visualizations

Reaction Mechanism: Alcohol to Alkyl Ethyl Sulfite

Caption: Reaction mechanism for the formation of an alkyl ethyl sulfite.

Experimental Workflow: Synthesis of Alkyl Ethyl Sulfite

Caption: Workflow for the synthesis of an alkyl ethyl sulfite.

Spectroscopic Data

Infrared (IR) Spectroscopy

Alkyl ethyl sulfites exhibit characteristic absorption bands in their IR spectra. The S=O stretching vibration is typically observed in the region of 1200-1150 cm⁻¹. The C-O stretching vibrations appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ethoxy group of the sulfite gives rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) around δ 4.0-4.5 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.2-1.4 ppm. The chemical shifts of the protons on the alkyl group (R) will vary depending on its structure.

¹³C NMR: The carbon of the methylene group of the ethoxy moiety typically resonates around δ 60-65 ppm, while the methyl carbon appears around δ 14-16 ppm.

Safety Information